molecular formula C16H14O8 B1674500 Lapidosin CAS No. 69448-97-1

Lapidosin

Cat. No.: B1674500
CAS No.: 69448-97-1
M. Wt: 334.28 g/mol
InChI Key: BFEBUAKVHSKRTL-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapidosin is a fungal secondary metabolite first isolated from Penicillium species by Turner and Aldridge in 1978 . Structurally, it belongs to the polyketide class, though its precise molecular configuration remains understudied. Its discovery parallels that of diversonol, another polyketide isolated from the same fungal genus, suggesting shared biosynthetic pathways . Current research gaps include a lack of detailed pharmacological or toxicological data, highlighting the need for further investigation.

Properties

CAS No.

69448-97-1

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

methyl 8-hydroxy-3-[(Z)-1-hydroxy-3-oxobut-1-enyl]-7-methoxy-4-oxochromene-5-carboxylate

InChI

InChI=1S/C16H14O8/c1-7(17)4-10(18)9-6-24-15-12(13(9)19)8(16(21)23-3)5-11(22-2)14(15)20/h4-6,18,20H,1-3H3/b10-4-

InChI Key

BFEBUAKVHSKRTL-WMZJFQQLSA-N

SMILES

CC(=O)C=C(C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)O

Isomeric SMILES

CC(=O)/C=C(/C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)\O

Canonical SMILES

CC(=O)C=C(C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lapidosin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Lapidosin and Analogous Fungal Metabolites

Compound Source Fungus Structural Class Key Biological Activities Key References
This compound Penicillium sp. Polyketide Undefined (limited studies) Turner, 1978
Diversonol Penicillium sp. Polyketide Antimicrobial, cytotoxic Turner, 1978
(-)-Luteoskyrin Penicillium islandicum Anthraquinone Hepatotoxic, carcinogenic Takeda et al., 1973
(+)-Rugulosin Penicillium islandicum Bisanthraquinone DNA damage, mitochondrial toxicity Ueno et al., 1969–1996
Neoflavonoids Verticillium sp. Bioflavonoid NMDA receptor modulation Toki et al., 1992
Xanthoherquein Talaromyces sp. Tetracyclic quinone Antibacterial, structural novelty Trotter, 1992

Key Findings:

  • Structural Diversity: this compound and diversonol are polyketides, whereas luteoskyrin and rugulosin are anthraquinone derivatives. Neoflavonoids from Verticillium represent a distinct flavonoid class with neuroactive properties .
  • Bioactivity: this compound’s functional profile remains unclear, but diversonol exhibits cytotoxicity comparable to anthraquinones like luteoskyrin, which are linked to liver damage and carcinogenesis . Rugulosin, a bisanthraquinone, demonstrates higher genotoxicity than monomeric anthraquinones due to its ability to intercalate DNA .

Functional and Taxonomic Comparisons

Table 2: Functional and Taxonomic Relationships

Compound Genus (Current Taxonomy) Biosynthetic Pathway Applications/Limitations
This compound Penicillium/Talaromyces Polyketide synthase Limited to structural studies; no commercial use
Diversonol Penicillium Polyketide synthase Antimicrobial research; toxicity concerns
Luteoskyrin Penicillium Anthraquinone pathway Toxicity models (hepatocellular carcinoma)
Xanthoherquein Talaromyces Quinone synthesis Antibacterial lead compound; requires scaling

Key Insights:

  • Taxonomic Reclassification: Some Penicillium species producing this compound and diversonol have been reclassified under Talaromyces, reflecting genomic advancements .
  • Therapeutic Potential: Xanthoherquein and neoflavonoids show targeted bioactivity (antibacterial, neuroactive), whereas this compound’s undefined activity limits its utility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lapidosin
Reactant of Route 2
Lapidosin

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